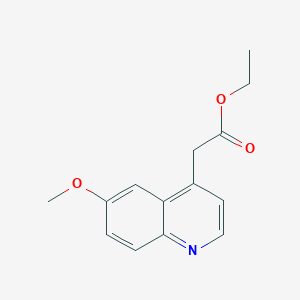

Ethyl 2-(6-methoxyquinolin-4-yl)acetate

Description

Contextualizing Quinoline (B57606) Derivatives in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, is considered a privileged scaffold in medicinal chemistry. nih.gov This designation stems from the remarkable frequency with which the quinoline nucleus appears in a wide array of pharmacologically active compounds. rsc.org Its structural features allow it to bind to diverse biological targets with high affinity, making it a cornerstone for the development of new drugs. orientjchem.org

The versatility of the quinoline ring system allows for substitutions at various positions, which significantly influences the molecule's physicochemical properties and biological activity. nih.gov This adaptability enables medicinal chemists to fine-tune compounds for specific therapeutic applications. The broad spectrum of biological activities associated with quinoline derivatives includes antibacterial, antiviral, antimalarial, anticancer, and anti-inflammatory properties. ontosight.aijddtonline.info

The journey of quinoline derivatives in medicine began with the discovery of quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which has been used for centuries to treat malaria. rsc.orgwisdomlib.org This historical success paved the way for the synthesis of numerous quinoline-based drugs.

In contemporary medicine, quinoline derivatives remain highly relevant. Synthetic antimalarials like chloroquine (B1663885) and primaquine (B1584692) are structurally based on the quinoline core. rsc.org The fluoroquinolones, such as ciprofloxacin, represent a major class of antibiotics. rsc.org Furthermore, in oncology, derivatives like topotecan (B1662842) and camptothecin (B557342) are used as anticancer agents. rsc.org The continued exploration of this scaffold has led to the development of drugs for a multitude of diseases, highlighting its enduring importance in drug discovery. nih.govpharmaguideline.com

| Drug Name | Quinoline Class | Primary Therapeutic Application |

| Quinine | Amino alcohol quinoline | Antimalarial rsc.org |

| Chloroquine | 4-Aminoquinoline | Antimalarial rsc.orgpharmaguideline.com |

| Ciprofloxacin | Fluoroquinolone | Antibacterial rsc.org |

| Topotecan | Camptothecin analogue | Anticancer rsc.org |

| Bedaquiline | Diarylquinoline | Anti-tubercular rsc.org |

Rationale for Investigating Ethyl 2-(6-methoxyquinolin-4-yl)acetate

The specific focus on this compound is predicated on the established pharmacological importance of its constituent parts: the 6-methoxyquinoline (B18371) moiety and the quinoline acetate (B1210297) structure.

The substitution of a methoxy (B1213986) group at the 6-position of the quinoline ring is a recurring feature in many bioactive molecules. nbinno.comnih.gov This specific moiety is a key structural component of the natural antimalarial quinine and its synthetic analogues. The 8-amino-6-methoxyquinoline (B117001) pharmacophore is notably present in antimalarial drugs like primaquine and tafenoquine. mdpi.com

Beyond its role in antimalarial agents, the 6-methoxyquinoline core serves as a versatile building block in the synthesis of various pharmaceuticals. nbinno.com Research has shown that analogues containing this moiety exhibit significant cytotoxic effects against multidrug-resistant cancer cell lines, suggesting potential applications in oncology. nbinno.comnih.gov Furthermore, its derivatives are being explored as anti-inflammatory agents and are used in the development of fluorescent sensors for biological research. nbinno.com

The attachment of an ethyl acetate group to a pharmacologically active core, such as quinoline, is a common strategy in drug design. This functional group can influence the compound's solubility, membrane permeability, and metabolic stability. While extensive research on "quinoline acetates" as a distinct class is still emerging, studies on related structures provide insight into their potential.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-methoxyquinolin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(16)8-10-6-7-15-13-5-4-11(17-2)9-12(10)13/h4-7,9H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCXWBARXPRKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C=C(C=CC2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Computational Insights into Ethyl 2 6 Methoxyquinolin 4 Yl Acetate Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of quinoline (B57606) derivatives is profoundly influenced by the nature, position, and orientation of various substituents on the core heterocyclic structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

The position of substituents on the quinoline ring is a critical determinant of biological activity. Even minor positional changes of a functional group can lead to significant variations in efficacy and mechanism of action. For instance, in the development of anticancer agents, the placement of a methyl group has been shown to be a key factor. Studies on indole-based quinoline derivatives revealed that compounds with a methyl group at the C-5 position of the quinoline ring exhibit more potent activity against cancer cell lines compared to their C-6 substituted counterparts biointerfaceresearch.com.

Similarly, the substitution pattern on the benzenoid part of the quinoline ring, specifically at positions C-5 and C-7, has been systematically studied. In a series of 5,7-dihalido-8-hydroxyquinoline complexes, variations in the halide substituents at these positions were found to have a minor, yet measurable, impact on their cytotoxic activity acs.org. Another study highlighted that 4-aminoquinoline derivatives substituted with a bi-aryl group at the C-7 position were the most potent in terms of antimalarial activity when compared to other substituents biointerfaceresearch.com. These findings underscore the sensitivity of biological activity to the specific location of substituents on the quinoline scaffold.

| Substituent Position | Substituent Type | Observed Biological Activity | Reference |

|---|---|---|---|

| C-5 | Methyl | More potent anticancer activity compared to C-6 substitution | biointerfaceresearch.com |

| C-7 | Bi-aryl | Most potent antimalarial activity in a series of 4-aminoquinolines | biointerfaceresearch.com |

| C-5 and C-7 | Halide | Minor impact on cytotoxic activity in 8-hydroxyquinoline complexes | acs.org |

The methoxy (B1213986) group (-OCH3) at the C-6 position of the quinoline ring is a key structural feature that significantly enhances bioactivity, particularly antiplasmodial (antimalarial) efficacy. This substituent is a characteristic feature of the natural antimalarial alkaloid, quinine (B1679958). The presence of this strong electron-donating group at the C-6 position has been shown to be crucial for the potency of synthetic quinoline analogues nih.gov.

For example, in a series of pyrazole-quinoline conjugates synthesized to test their efficacy against P. falciparum strains, the most potent compound featured a methoxy group at the C-6 position nih.gov. Its high activity was attributed to this specific substitution. Further research on hybrids of 8-amino-6-methoxyquinoline (B117001) and tetrazole confirmed the importance of the 6-methoxyquinoline (B18371) core for antiplasmodial activity mdpi.com. The activity of these hybrid compounds was strongly influenced by the linker connecting the two moieties, but the 6-methoxyquinoline scaffold was the foundational element for their biological action mdpi.com.

| Compound Series | Key Structural Feature | Finding | Reference |

|---|---|---|---|

| Pyrazole-quinoline conjugates | Strong electron-donating group (-OCH3) at C-6 | The most potent compound in the series (IC50 value of 0.12 µM/mL) possessed the C-6 methoxy group. | nih.gov |

| 8-Amino-6-methoxyquinoline-tetrazole hybrids | 6-methoxyquinolin-8-amine precursor | The 6-methoxyquinoline moiety was essential for the observed antiplasmodial activity against Plasmodium falciparum. | mdpi.com |

Substituents on the benzenoid (benzene) portion of the quinoline ring system play a vital role in modulating the pharmacological efficacy of the molecule. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the molecule's interaction with biological targets.

Recent research has uncovered a novel antiplatelet mechanism involving acetoxy derivatives of quinolones. This mechanism is mediated by the enzyme Calreticulin transacetylase (CRTAase), which catalyzes the transfer of acetyl groups from polyphenolic acetates to receptor proteins, thereby modulating their function nih.gov.

A study investigating the substrate specificity of CRTAase found that it could act on N-acetylamino and acetoxy derivatives of quinolones. This enzymatic action leads to the activation of platelet Nitric Oxide Synthase (NOS) through acetylation. The activated NOS increases the intracellular production of Nitric Oxide (NO), a potent signaling molecule that plays a key role in inhibiting platelet aggregation nih.govnih.gov. Consequently, these acetoxy quinoline analogues can inhibit ADP and arachidonic acid-dependent platelet aggregation nih.gov. This pathway represents a significant finding, linking the structural features of acetoxy quinolines directly to a specific enzymatic activation cascade that results in antiplatelet effects. Among various compounds screened, certain acetoxy coumarins and quinolones were identified as superior substrates for platelet CRTAase, marking them as promising antiplatelet agents nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use statistical methods to correlate structural descriptors with potency, providing insights for the design of new, more effective molecules.

QSAR models have been successfully developed to explain and predict the antimicrobial potency of quinoline derivatives. These studies have identified key structural properties that govern antibacterial activity.

In a 3D-QSAR study on a series of pyrimido-isoquinolin-quinones active against Methicillin-Resistant Staphylococcus aureus (MRSA), CoMFA and CoMSIA models were developed. The results indicated that the antibacterial activity is explained by the steric, electronic, and hydrogen-bond acceptor properties of the compounds nih.gov. The main structure-activity relationships derived from the models suggested that short, bulky, electron-rich groups with a hydrogen bond acceptor capability on the benzene (B151609) ring are favorable for antibacterial activity mdpi.com.

Another QSAR study on 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents also yielded a robust and predictive model. This model, which related chemical structures to their antiplasmodium activities, was used to provide insight into designing novel analogues with high potency nih.gov. Such studies are invaluable as they quantify the relationship between molecular features and biological activity, enabling the rational design of new antimicrobial agents with improved efficacy indianchemicalsociety.com.

| Compound Class | QSAR Model Type | Key Structural Descriptors Correlated with Potency | Favorable Properties for Activity | Reference |

|---|---|---|---|---|

| Pyrimido-isoquinolin-quinones | 3D-QSAR (CoMFA, CoMSIA) | Steric properties, Electronic properties, Hydrogen-bond acceptor properties | Short, bulky, electron-rich groups with H-bond acceptor capability on the benzene ring | nih.govmdpi.com |

| 2,4-disubstituted 6-fluoroquinolines | QSAR (Genetic Function Approximation) | Not specified | Model used to design novel analogs with high antiplasmodial activity | nih.gov |

Predicting Biological Activity Profiles of Novel Analogues

The prediction of biological activity for novel analogues of Ethyl 2-(6-methoxyquinolin-4-yl)acetate is heavily reliant on established Structure-Activity Relationship (SAR) data and quantitative structure-activity relationship (QSAR) models. SAR studies investigate how chemical modifications to a core structure influence its biological activity, providing a roadmap for designing more potent and selective compounds. ugm.ac.idresearchgate.net For quinoline-based compounds, key structural features can be systematically altered to probe their effect on activity. These modifications often include varying substituents on the quinoline ring, altering the length and nature of the acetate (B1210297) side chain, and introducing different functional groups.

Computational approaches leverage SAR data to build predictive models. By analyzing a dataset of known analogues and their corresponding biological activities, these models can identify critical molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity. Once a statistically robust model is developed, it can be used to virtually screen new, yet-to-be-synthesized analogues of this compound. This in-silico screening process allows researchers to prioritize the synthesis of candidates with the highest predicted potency, thereby saving significant time and resources. mdpi.com For instance, the potency of some bioactive compounds has been shown to follow an inverted U-shape curve in relation to the length of an aliphatic side chain, a principle that can be applied to predict the activity of new analogues. ub.eduresearchgate.net

Below is a hypothetical table illustrating how SAR principles can be used to predict the impact of substitutions on a target activity.

| Analogue Modification (Substitution on Quinoline Ring) | Predicted Effect on Activity | Rationale based on General SAR Principles |

| Addition of a bulky group at C2-position | Decrease | Potential for steric hindrance within the target's binding pocket. |

| Introduction of an electron-withdrawing group at C7-position | Increase | May enhance binding through favorable electronic interactions with the target protein. |

| Replacement of methoxy group (C6) with a hydroxyl group | Variable | Could introduce a new hydrogen bond donor, potentially increasing or decreasing affinity depending on the binding site's polarity. |

| Extension of the ethyl acetate chain to propyl acetate | Variable | Activity may increase or decrease depending on the size and shape of the hydrophobic pocket in the target enzyme. ub.edu |

This table is for illustrative purposes and actual effects would need to be determined experimentally.

Molecular Modeling and Computational Chemistry Applications

Density Functional Theory (DFT) for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules like this compound and its analogues. rsc.orgscirp.org By solving the Schrödinger equation within the DFT framework, researchers can optimize the molecule's three-dimensional geometry and calculate various electronic properties. rsc.org A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgnih.gov A large energy gap suggests high stability and low reactivity, characterizing a "hard" molecule, whereas a small energy gap indicates higher reactivity and lower stability, characteristic of a "soft" molecule. researchgate.net This analysis is crucial for understanding how structural modifications affect the inherent stability and reactivity of the quinoline derivatives. researchgate.net DFT calculations can also reveal the distribution of electron density, highlighting potential sites for electrophilic or nucleophilic attack. rsc.orguantwerpen.be

The table below presents hypothetical DFT-calculated energy values for a series of analogues, illustrating how substitutions can modulate electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Predicted Stability |

| Analogue 1 (Parent) | -6.25 | -2.50 | 3.75 | High |

| Analogue 2 (+Cl at C7) | -6.40 | -2.80 | 3.60 | Moderate |

| Analogue 3 (+NH2 at C7) | -5.90 | -2.30 | 3.60 | Moderate |

| Analogue 4 (+NO2 at C7) | -6.80 | -3.40 | 3.40 | Low |

These values are hypothetical and serve to illustrate the comparative analysis enabled by DFT.

Time-Dependent DFT (TD-DFT) for Electron Transition and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. rsc.org This method is particularly valuable for predicting the electronic absorption spectra (UV-Visible spectra) of this compound analogues. rsc.orgkab.ac.ug By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths, f). researchgate.net

These theoretical predictions are instrumental in understanding the photophysical properties of the compounds. For example, quinoline derivatives are known to exhibit intense π–π* electronic transitions, which are useful in applications such as selective fluorophores. nih.gov TD-DFT can help rationalize observed spectroscopic data and predict how different functional groups will shift the absorption spectra (i.e., cause a bathochromic or hypsochromic shift). The method can also provide insights into the nature of the electronic transitions, such as identifying intramolecular charge transfer (ICT) events, which are important for the design of molecular sensors and probes. nih.gov

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution |

| Analogue 1 | 315 | 0.45 | HOMO -> LUMO |

| Analogue 2 | 325 | 0.48 | HOMO -> LUMO |

| Analogue 3 | 305 | 0.42 | HOMO-1 -> LUMO |

| Analogue 4 | 340 | 0.51 | HOMO -> LUMO |

This table presents hypothetical TD-DFT results to demonstrate its predictive capabilities for spectroscopic properties.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a pivotal in-silico technique used to predict how a ligand, such as an analogue of this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com For antimalarial research, targets like Plasmodium proteases (e.g., falcipain-2) and other essential enzymes are of significant interest. nih.govresearchgate.net

The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and using a scoring function to estimate the binding affinity. mdpi.com The results provide a binding score (often in kcal/mol) and a predicted binding pose, which reveals key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues of the target. researchgate.netnih.gov By comparing the docking scores and interaction patterns of different analogues, researchers can identify which structural features are essential for potent binding. mdpi.comresearchgate.net This information guides the rational design of new derivatives with improved affinity and selectivity for targets like Plasmodium proteases or ATP synthase. mdpi.com

| Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue 1 | Plasmodium falcipain-2 | -8.5 | Cys25, His174, Trp181 |

| Analogue 2 | Plasmodium falcipain-2 | -9.2 | Cys25, His174, Asn173 |

| Analogue 3 | Plasmodium falcipain-2 | -7.8 | His174, Trp181 |

| Analogue 4 | ATP Synthase | -9.5 | Arg188, Lys155, Tyr298 |

Docking scores and residues are hypothetical, illustrating typical outputs of a molecular docking study.

Prediction and Visualization of Ionic Interactions and Complex Stability

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing deeper insights into its stability. acs.org MD simulations are used to assess the stability of the complex formed between a ligand, like an this compound analogue, and its target protein. mdpi.com These simulations model the movements of atoms and molecules over a period, allowing researchers to observe how the ligand settles into the binding pocket and how the protein structure adapts. acs.org

Computational Synthesis Design

Computational synthesis design involves the use of specialized software to plan and optimize synthetic routes for chemical compounds. For novel analogues of this compound, these tools can propose efficient and practical synthetic pathways by employing retrosynthetic analysis. This process starts with the target molecule and works backward, breaking it down into simpler, commercially available precursors through a series of known chemical reactions.

Several established synthetic methods for quinolines and related esters can inform these computational models. For example, the synthesis of quinoline-4-carboxylic acid derivatives can be achieved via the Pfitzinger reaction, which could then be esterified. researchgate.net The synthesis of related ethyl acetate derivatives often involves the reaction of a precursor with reagents like ethyl chloroacetate or ethyl bromoacetate in the presence of a base. nih.govmdpi.com

Computational tools can analyze vast databases of chemical reactions to suggest multiple potential routes, evaluate them based on factors like predicted yield, cost of starting materials, and reaction conditions, and even predict potential side products. This approach accelerates the development process by helping chemists to identify the most promising synthetic strategies before committing to extensive laboratory work.

Advanced Characterization and Analytical Methodologies for Ethyl 2 6 Methoxyquinolin 4 Yl Acetate Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of a synthesized compound like Ethyl 2-(6-methoxyquinolin-4-yl)acetate. Each method provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the quinoline (B57606) ring, the methoxy (B1213986) group, the acetate (B1210297) methylene (B1212753) group, and the ethyl group. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration (relative number of protons) of each signal would be analyzed to assign them to specific protons in the molecule.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in a molecule. A typical ¹³C NMR spectrum for this compound would show a signal for each unique carbon atom. The chemical shifts of these signals would help identify the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural details by showing correlations between nuclei. COSY spectra would reveal which protons are coupled to each other, helping to piece together fragments of the molecule. HSQC spectra would indicate which protons are directly attached to which carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C=O stretching of the ester group.

C-O stretching vibrations.

Aromatic C=C and C-H stretching and bending vibrations of the quinoline ring.

Aliphatic C-H stretching and bending vibrations of the ethyl and acetate methylene groups.

C-O-C stretching of the methoxy group.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₅NO₃), HRMS would confirm the molecular formula by providing a mass-to-charge ratio (m/z) that is very close to the calculated theoretical value.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing complex mixtures and can also be used to determine the molecular weight of the pure compound.

UV/Visible Absorption Spectroscopy

UV/Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the quinoline ring system in this compound. The spectrum would show one or more absorption maxima (λmax) in the ultraviolet or visible range, which is characteristic of the compound's conjugated system.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or other impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a compound. A sample of this compound would be injected into the HPLC system, and a chromatogram would be generated. A pure sample would ideally show a single peak. The presence of other peaks would indicate impurities. By using a suitable detector (e.g., UV-Vis), the retention time and peak area can be used to quantify the purity of the sample. Different HPLC methods, such as reversed-phase or normal-phase, could be developed for the analysis and purification of this compound.

In Vitro and In Vivo Pharmacological Evaluation Methods

The pharmacological assessment of this compound and its derivatives relies on a suite of established in vitro and in vivo methods to determine potential therapeutic applications. These evaluations are critical for characterizing the bioactivity of the compound, from its direct effects on microorganisms and cells to its efficacy within a whole organism.

To assess the antimicrobial potential of quinoline derivatives, the Minimum Inhibitory Concentration (MIC) assay is a fundamental primary screening tool. This method determines the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism. The results of MIC assays help to quantify the potency of a compound against various bacterial and fungal strains.

A more clinically relevant assessment, particularly for persistent infections, involves the Minimum Biofilm Eradication Concentration (MBEC) assay. nih.gov Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them notoriously resistant to conventional antibiotics. emerypharma.com The MBEC assay measures the concentration of a compound required to kill microbial cells within a pre-established biofilm. nih.gov Studies have shown that the concentration of an antimicrobial agent needed to eradicate a biofilm can be 100 to 1,000 times higher than its MIC value against free-floating, planktonic bacteria. researchgate.net This significant difference underscores the importance of MBEC assays in evaluating the potential of compounds like this compound derivatives for treating biofilm-associated infections. nih.govwho.int

Table 1: Representative Antimicrobial Assay Data for a Hypothetical Quinoline Derivative This table is for illustrative purposes and does not represent actual data for this compound.

| Microorganism | MIC (µg/mL) | MBEC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 1024 |

| Pseudomonas aeruginosa | 32 | >2048 |

Before a compound can be considered for further development, its potential toxicity to mammalian cells must be evaluated. Cytotoxicity is commonly assessed using cell-based assays, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay. nih.gov This test measures the metabolic activity of cells and allows for the determination of the IC50 value—the concentration of a compound that causes a 50% reduction in cell viability. nih.gov Such assays are performed on various cell lines, including both cancerous and non-cancerous lines, to gauge the compound's general toxicity and its therapeutic index. nih.gov

Enzyme inhibition assays are crucial for elucidating a compound's mechanism of action. Many drugs function by inhibiting specific enzymes that are vital for the survival of a pathogen or the proliferation of cancer cells. For instance, quinoline derivatives have been investigated as inhibitors of enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) and phosphatidylinositol 4-kinase (PI4K), which are critical for the malaria parasite's life cycle. nih.govacs.org By identifying the specific molecular target, researchers can better understand how the compound exerts its biological effect and optimize its structure for improved potency and selectivity. acs.org

Promising results from in vitro assays must be validated in vivo using animal models to assess a compound's efficacy and behavior within a complex biological system. For evaluating antiplasmodial (antimalarial) activity, a common and well-established model is the Plasmodium berghei-infected mouse. nih.gov This model allows for the assessment of a compound's ability to reduce parasite levels in the blood. nih.gov

A standard protocol is the 4-day suppressive test, where mice are infected with the parasite and subsequently treated with the test compound orally or via another route for four consecutive days. nih.gov The level of parasitemia (the percentage of infected red blood cells) is monitored and compared to that of an untreated control group and a group treated with a standard antimalarial drug like chloroquine (B1663885). nih.gov The percentage of parasitemia suppression is then calculated to determine the compound's in vivo efficacy. nih.gov Some quinoline derivatives have demonstrated the ability to reduce parasitemia by over 50% in such models. nih.gov

Table 2: Illustrative Data from a 4-Day Suppressive Test in a P. berghei-infected Mouse Model This table is for illustrative purposes and does not represent actual data for this compound.

| Treatment Group (Dose) | Mean Parasitemia on Day 5 (%) | % Suppression |

|---|---|---|

| Vehicle Control | 32.5 | 0 |

| Chloroquine (20 mg/kg) | 1.3 | 96 |

Statistical Analysis in Biological Research

In preclinical studies, statistical tools are used to assess the safety and efficacy of new compounds. ijirt.org For instance, when comparing the mean parasitemia between different treatment groups in an animal model, statistical tests such as the Student's t-test or Analysis of Variance (ANOVA) are employed. These tests determine whether the observed differences are statistically significant or likely due to random chance. The results are typically presented as the mean ± standard deviation (SD) or mean ± standard error of the mean (SEM), and a p-value is calculated. A p-value of less than 0.05 is generally considered the threshold for statistical significance, indicating a high probability that the observed effect is real. researchgate.net This rigorous application of statistics is essential for making informed decisions throughout the drug development process. ijirt.org

Future Directions and Research Perspectives for Ethyl 2 6 Methoxyquinolin 4 Yl Acetate

Development of Novel Analogues with Enhanced Potency and Selectivity

Key strategies for developing new analogues include:

Structural Variation of Side Chains: Systematic alteration of the ethyl acetate (B1210297) side chain can dramatically influence pharmacokinetic properties and, consequently, in vivo activity. Research has shown that modifying acid side chain substituents in other quinoline-based compounds can lead to significant improvements in oral potency. nih.gov

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can modulate the compound's activity, stability, and toxicity.

Design of Dual-Target Inhibitors: A contemporary approach in drug design is to create molecules that can interact with multiple biological targets simultaneously. This can lead to enhanced efficacy, particularly in complex diseases like cancer. For example, novel quinoline (B57606) derivatives have been successfully designed as dual-target inhibitors of EGFR and HER-2. rsc.org

Improving Drug-Like Properties: Analogues can be synthesized to optimize properties such as solubility, metabolic stability, and oral bioavailability. For instance, the development of EQ-6, a novel analogue of ethoxyquin (B1671625), was undertaken specifically to improve its drug-like characteristics for potential use in preventing chemotherapy-induced peripheral neuropathy. nih.gov

Table 1: Strategies for Analogue Development

| Strategy | Objective | Example from Quinoline Research |

|---|---|---|

| Side Chain Variation | Enhance in vivo potency and alter pharmacokinetic properties. | Systematic variation of acid side chains in (quinolin-2-ylmethoxy)phenyl compounds led to a 3-10 fold improvement in oral potency. nih.gov |

| Dual-Target Inhibition | Achieve synergistic effects and overcome drug resistance. | Quinoline-based compounds were designed to dually inhibit EGFR and HER-2 for anti-cancer applications. rsc.org |

| Property Optimization | Improve solubility, stability, and bioavailability. | EQ-6 was developed from ethoxyquin to have better drug-like properties for neuroprotection. nih.gov |

Exploration of New Biological Targets and Therapeutic Applications for Quinoline Derivatives

The quinoline nucleus is a privileged scaffold known to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. nih.govnih.gov Future research should aim to identify new and specific molecular targets for derivatives of Ethyl 2-(6-methoxyquinolin-4-yl)acetate, thereby expanding their potential therapeutic applications.

Potential areas for exploration include:

Anticancer Therapy: Quinoline derivatives have been implicated in targeting various pathways involved in cancer progression. google.com New analogues could be screened against a panel of cancer-related targets such as protein kinases (e.g., c-Met, VEGF, EGF receptors), components of the cell division machinery like the Ndc80 kinetochore subcomplex, and signaling pathways such as PI3K/AkT/mTOR. nih.govepo.org

Neuroprotective Agents: As demonstrated by analogues of ethoxyquin, certain dihydroquinoline structures possess neuroprotective capabilities. nih.gov This suggests that derivatives of this compound could be investigated for activity against neurodegenerative diseases or chemotherapy-induced neurotoxicity.

Anti-Infective Agents: The quinoline ring is a well-established pharmacophore in anti-infective drugs. nih.gov New derivatives could be tested for activity against emerging and drug-resistant strains of bacteria, viruses, and fungi.

Table 2: Potential Biological Targets for Quinoline Derivatives

| Target Class | Specific Example(s) | Therapeutic Application | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, HER-2, c-Met, VEGF Receptors | Cancer | nih.govrsc.org |

| Cell Cycle Proteins | Ndc80 Kinetochore Subcomplex | Cancer | epo.org |

| Chaperone Proteins | Heat shock protein 90 (Hsp90) | Neuroprotection, Cancer | nih.gov |

| Metabolic Enzymes | Cytochrome P450 CYP26A1 | Cancer, Dermatology | umt.edu |

Mechanistic Studies of Biological Action at the Molecular Level

A deep understanding of how a compound exerts its biological effect at the molecular level is crucial for its development as a therapeutic agent. Future mechanistic studies on this compound and its active analogues should focus on identifying the precise molecular target(s) and elucidating the nature of the drug-target interaction.

Key research activities in this area would involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to pinpoint the specific proteins or nucleic acids that the compound binds to.

Binding Site Characterization: Employing methods like X-ray crystallography, NMR spectroscopy, and computational molecular modeling to visualize the binding mode and identify key interactions between the compound and its target.

Pathway Analysis: Investigating the downstream cellular effects following target engagement to understand how the compound alters biological pathways and produces its therapeutic effect. For example, studies on other quinolines have detailed their interaction within the ATP-binding cleft of PI3Kα. nih.gov

Green Chemistry Approaches in Synthesis and Production

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact and improve the efficiency and sustainability of its manufacturing processes. mdpi.com Future development of this compound and its derivatives should incorporate these principles from the earliest stages.

Green chemistry strategies applicable to the synthesis of quinoline derivatives include:

Process Efficiency Metrics: Utilizing metrics like the Environmental Factor (E-Factor), which quantifies the amount of waste generated per kilogram of product, to guide process optimization. The pharmaceutical sector traditionally has a high E-Factor, indicating significant room for improvement. semanticscholar.orggcande.org

Sustainable Solvents and Reagents: Reducing the use of hazardous solvents and replacing them with greener alternatives (e.g., water, supercritical fluids) or developing solvent-free reaction conditions. mdpi.com

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes), to improve reaction rates, selectivity, and atom economy. mdpi.comresearchgate.net

Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Table 3: Green Chemistry Metrics and Approaches

| Concept | Description | Application in Pharmaceutical Synthesis |

|---|---|---|

| E-Factor | Ratio of the mass of waste to the mass of the desired product. | Aims to minimize waste generation; the ideal E-Factor is 0. gcande.org |

| Atom Economy | A measure of how efficiently atoms from the reactants are incorporated into the final product. | Maximizes the use of starting materials, reducing waste. |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source to accelerate chemical reactions. | Can reduce reaction times from hours to minutes, lowering energy consumption. mdpi.com |

| Biocatalysis | Use of enzymes as catalysts for chemical transformations. | Offers high selectivity and mild reaction conditions, reducing the need for toxic reagents. researchgate.net |

Collaborative Research and Translational Applications

Translating a promising compound from the laboratory to the clinic is a complex, multidisciplinary endeavor. The future development of this compound will require robust collaboration among various research groups and institutions.

This collaborative framework should include:

Academia-Industry Partnerships: Combining the innovative research from academic labs with the drug development expertise and resources of pharmaceutical companies.

Interdisciplinary Teams: Assembling teams of synthetic chemists, computational biologists, pharmacologists, toxicologists, and clinicians to address the multifaceted challenges of drug discovery and development.

International Cooperation: Fostering global collaborations to leverage diverse expertise, share data, and accelerate progress toward developing new therapies based on the quinoline scaffold.

Through such concerted efforts, the full therapeutic potential of this compound and its future derivatives can be systematically explored and potentially translated into valuable clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(6-methoxyquinolin-4-yl)acetate?

- Methodological Answer : A typical synthesis involves cyclization reactions starting with precursors like 4-methoxyaniline and ethyl acetoacetate. For example, a multi-step process may include:

Condensation : Reacting 4-methoxyaniline with ethyl acetoacetate under acidic conditions to form a quinoline intermediate.

Acetylation : Introducing the acetate group via nucleophilic substitution or coupling reactions.

Purification : Column chromatography or recrystallization from ethanol to isolate the product.

Monitoring reaction progress via thin-layer chromatography (TLC) is critical to ensure purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond lengths, angles, and hydrogen-bonding networks .

- HPLC : To assess purity (>95% is standard for research-grade material).

Q. What safety precautions should be taken when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling.

- Storage : Keep in a cool, dry place away from oxidizing agents.

- First Aid : In case of exposure, rinse affected areas with water and seek medical attention. Safety data sheets (SDS) for structurally similar compounds highlight risks like skin irritation (H303/H313/H333 codes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or MS fragments) can be addressed by:

Cross-Validation : Using complementary techniques like IR spectroscopy or X-ray crystallography.

Computational Validation : Density-functional theory (DFT) calculations to predict NMR chemical shifts or electronic properties, comparing results with experimental data .

Isotopic Labeling : For ambiguous proton environments, deuterated analogs can simplify spectra.

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- Density-Functional Theory (DFT) : Models electron density and correlation energy to predict reactivity, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Basis sets like B3LYP/6-31G* are commonly used .

- Molecular Dynamics (MD) : Simulates solvation effects or interactions with biological targets (e.g., enzyme binding).

- Software Tools : Gaussian, ORCA, or VASP for DFT; AutoDock for docking studies.

Q. What strategies optimize the synthetic yield of this compound?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Lewis acids (e.g., ZnCl) or palladium catalysts to enhance reaction efficiency .

- Temperature Control : Maintaining reflux conditions (e.g., 80–100°C) for cyclization steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Inert Atmosphere : Using nitrogen to prevent oxidation of sensitive intermediates .

Q. How does hydrogen bonding influence the crystal packing of this compound?

- Methodological Answer : X-ray studies reveal that hydrogen bonds (e.g., O–H···Cl or C–H···O) stabilize crystal lattices. For example:

- Intramolecular Interactions : C–H···O bonds fix molecular conformations.

- Intermolecular Packing : O–H···Cl bonds arrange ions into ribbon-like structures along crystallographic axes. SHELXL-refined data show bond distances of 2.8–3.2 Å, critical for predicting solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.